REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]1[CH2:10][CH2:9][S:8](=[O:12])(=[O:11])[NH:7]1)=[O:5])C.O.[OH-].[Li+].O>O1CCCC1>[O:11]=[S:8]1(=[O:12])[CH2:9][CH2:10][CH:6]([C:4]([OH:5])=[O:3])[NH:7]1 |f:1.2.3|
|
Name
|
|
Quantity
|
310 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1NS(CC1)(=O)=O
|
Name
|
lithium hydroxide hydrate
|
Quantity
|
51 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
910 μL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove tetrahydrofuran
|
Type
|
STIRRING
|
Details
|
The remaining solution was stirred
|
Type
|
ADDITION
|
Details
|
approximately 25 drops of 1 M hydrochloric acid were added
|
Type
|
STIRRING
|
Details
|
The sample was stirred for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the aqueous solution was decanted away from the yellow gum
|
Type
|
WASH
|
Details
|
The gum was washed with water (2 mL)
|
Type
|
CUSTOM
|
Details
|
The combined aqueous layers were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
dried overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=S1(NC(CC1)C(=O)O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 292 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |